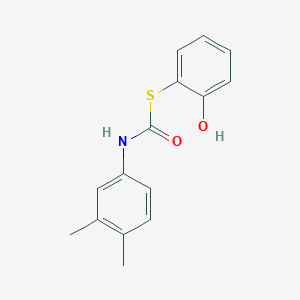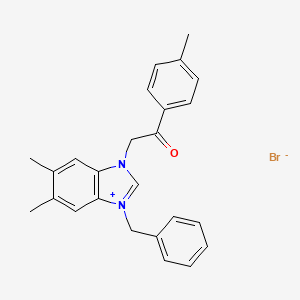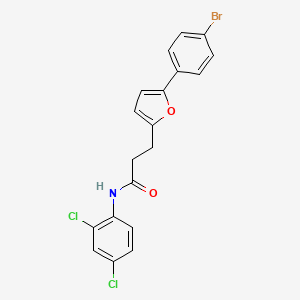
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate: is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.356 g/mol . This compound belongs to the class of thiocarbamates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate can be achieved through a one-pot procedure involving the conversion of N-formamides into thiocarbamates. This process typically involves the initial dehydration of N-formamides with p-toluene sulfonyl chloride to form the respective isocyanide, followed by the addition of a sulfoxide component . This method is efficient and environmentally friendly as it avoids the isolation and purification of the isocyanide intermediate.
Industrial Production Methods: Industrial production of thiocarbamates often involves the reaction of organic isocyanates with thiols. This method is preferred due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group into corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiocarbamates.
Applications De Recherche Scientifique
Chemistry: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology and Medicine: In biological research, thiocarbamates are studied for their potential as enzyme inhibitors and therapeutic agents. They have shown promise in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: Thiocarbamates are widely used as pesticides and herbicides in agriculture. They are also employed in the production of rubber and plastics as vulcanization accelerators .
Mécanisme D'action
The mechanism of action of S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(3-(methylthio)phenyl)thiocarbamate
- S-(2-Hydroxyphenyl) N-(3-chloro-2-methylphenyl)thiocarbamate
Uniqueness: S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .
Propriétés
Numéro CAS |
63746-94-1 |
|---|---|
Formule moléculaire |
C15H15NO2S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
S-(2-hydroxyphenyl) N-(3,4-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO2S/c1-10-7-8-12(9-11(10)2)16-15(18)19-14-6-4-3-5-13(14)17/h3-9,17H,1-2H3,(H,16,18) |
Clé InChI |
ZPJNKIRARPMLJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)SC2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)

![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)

![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)





